ML 10302

Description

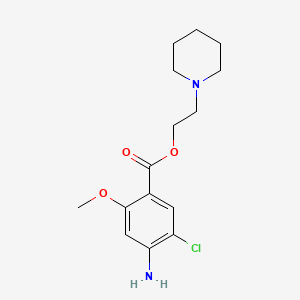

Structure

3D Structure

Propriétés

IUPAC Name |

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFIAQAAZUEPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933493 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148868-55-7 | |

| Record name | ML 10302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML130 (Nodinitib-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML130, also known as Nodinitib-1, is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. NOD1 detects specific peptidoglycan fragments from bacteria, triggering signaling cascades that culminate in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of ML130, including its molecular target, effects on downstream signaling pathways, and quantitative inhibitory activity. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate further research and drug development efforts targeting the NOD1 pathway.

Introduction

The Nucleotide-binding Oligomerization Domain (NOD)-like receptor (NLR) family of proteins are critical components of the innate immune system, responsible for detecting intracellular pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). NOD1 is a well-characterized member of this family that recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found predominantly in Gram-negative and certain Gram-positive bacteria.[1][2] Dysregulation of NOD1 signaling has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease and asthma, making it an attractive target for therapeutic intervention.[1][2][3] ML130 was identified through high-throughput screening as a selective inhibitor of NOD1-mediated signaling and serves as a critical tool for elucidating the roles of NOD1 in health and disease.[1][3][4]

Core Mechanism of Action

ML130 exerts its inhibitory effect by directly targeting the NOD1 protein. Mechanistic studies indicate that ML130 is not a competitive antagonist of the iE-DAP binding site. Instead, it is proposed to induce conformational changes in the NOD1 protein and alter its subcellular localization, thereby preventing the recruitment of downstream signaling effectors and subsequent pathway activation.[3][4] This leads to the potent and selective blockade of NOD1-dependent NF-κB and MAPK signaling.

Quantitative Data Summary

The potency and selectivity of ML130 have been rigorously characterized using various cellular assays. The data presented below highlights its efficacy as a NOD1 inhibitor.

Table 1: Inhibitory Potency of ML130

| Target | Assay | Cell Line | IC50 (µM) | Reference(s) |

| NOD1 | NF-κB Reporter Assay | HEK293T | 0.56 | [1][5] |

| NOD2 | NF-κB Reporter Assay | HEK293T | >20 | [5] |

| TNF-α Pathway | NF-κB Reporter Assay | HEK293T | >20 | [1] |

Table 2: Selectivity Profile of ML130

| Comparison | Selectivity (Fold) | Reference(s) |

| NOD1 vs. NOD2 | >36 | [5] |

Affected Signaling Pathways

ML130 specifically disrupts the NOD1 signaling cascade, which is central to the innate immune response to bacterial components.

The NOD1 Signaling Cascade

Upon binding of iE-DAP, NOD1 undergoes a conformational change and oligomerization, leading to the recruitment of the serine/threonine kinase RIPK2 via a homotypic CARD-CARD interaction. This interaction is a critical node in the pathway, leading to the activation of both the NF-κB and MAPK signaling arms. Activated RIPK2 facilitates the recruitment of the TAK1 complex, which in turn activates the IKK complex (leading to NF-κB activation) and MAPK kinases (leading to JNK and p38 activation). ML130's interaction with NOD1 prevents these initial recruitment and activation steps.

Caption: The NOD1 signaling pathway and the point of inhibition by ML130.

Experimental Protocols

The following protocols describe the key assays used to elucidate the mechanism of action of ML130.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

-

Cell Line: HEK293T cells.

-

Materials:

-

HEK293T cells (ATCC CRL-3216)

-

DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

NF-κB-luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., FuGENE 6)

-

NOD1 agonist: C12-iE-DAP (100 ng/mL)

-

ML130

-

Dual-Luciferase® Reporter Assay System (Promega)

-

-

Procedure:

-

Seed HEK293T cells in a 96-well white, clear-bottom plate at 2.5 x 10^4 cells/well and incubate for 24 hours.

-

Co-transfect cells with the NF-κB-luciferase and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of ML130 or vehicle (DMSO). Incubate for 1 hour.

-

Stimulate cells with C12-iE-DAP for 5 hours.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

-

Normalize firefly luciferase activity to Renilla luciferase activity. Data is typically presented as a percentage of the stimulated control.

-

Western Blot for MAPK Activation and IκBα Degradation

This method assesses the activation state of MAPK pathway components (via phosphorylation) and the degradation of IκBα, a hallmark of NF-κB activation.

-

Cell Line: HEK293 cells stably overexpressing human NOD1 (293/hNOD1).

-

Materials:

-

293/hNOD1 cells

-

DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

NOD1 agonist: Tri-DAP (10 µg/mL)

-

ML130

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure:

-

Plate 293/hNOD1 cells in 6-well plates and grow to ~80% confluency.

-

Pre-treat cells with ML130 or vehicle for 1 hour.

-

Stimulate with Tri-DAP for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Resolve 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an ECL substrate and an imaging system.

-

IL-8 Secretion ELISA

This immunoassay quantifies the secretion of the pro-inflammatory chemokine IL-8, a downstream product of NOD1 signaling.

-

Cell Line: HCT116 cells (human colon carcinoma).

-

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5A Medium, 10% FBS, 1% Penicillin-Streptomycin

-

NOD1 agonist: Tri-DAP (10 µg/mL)

-

ML130

-

Human IL-8 ELISA Kit

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat cells with serial dilutions of ML130 or vehicle for 1 hour.

-

Stimulate cells with Tri-DAP for 24 hours.

-

Collect the culture supernatants.

-

Quantify the IL-8 concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Experimental and Logical Workflow

The characterization of ML130's mechanism of action follows a logical progression from target identification to pathway analysis.

Caption: Logical workflow for the characterization of ML130's mechanism of action.

References

- 1. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

ML10302: A Technical Whitepaper on its Partial Agonist Activity at the 5-HT4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ML10302, a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. This document consolidates key pharmacological data, details comprehensive experimental protocols for its characterization, and visualizes the underlying molecular and experimental frameworks. The information presented is intended to support further research and development efforts targeting the 5-HT4 receptor for various therapeutic applications.

Introduction

The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is a well-established therapeutic target, particularly for gastrointestinal motility disorders. Its activation initiates a signaling cascade that plays a crucial role in various physiological processes. Partial agonists of the 5-HT4 receptor, such as ML10302, are of significant interest as they can elicit a controlled physiological response, potentially offering a better safety profile compared to full agonists by minimizing the risk of overstimulation and receptor desensitization. ML10302 has been identified as a high-affinity ligand for the 5-HT4 receptor, demonstrating prokinetic effects in preclinical studies.[1][2] This whitepaper serves as a core technical resource on ML10302, focusing on its pharmacological properties and the methodologies to assess its activity.

Pharmacological Profile of ML10302

ML10302 exhibits a high affinity for the 5-HT4 receptor and functions as a partial agonist, meaning it binds to the receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT).

Quantitative Pharmacological Data

The key pharmacological parameters of ML10302 are summarized in the table below. These values have been derived from various in vitro studies and provide a quantitative measure of its interaction with the 5-HT4 receptor.

| Parameter | Value | Description | Cell Line/Assay Conditions |

| Binding Affinity (Ki) | 1.07 nM | Dissociation constant for binding to the 5-HT4 receptor. A lower Ki indicates higher binding affinity. | Radioligand binding assay.[1] |

| Potency (EC50) | 2.5 nM | Concentration of ML10302 that produces 50% of its maximal effect in a luciferase reporter gene assay. | Human 5-HT4e receptor expressed in CHO cells, 4-hour incubation.[1] |

| Potency (EC50) | 51 nM | Concentration of ML10302 that produces 50% of its maximal effect in a cAMP accumulation assay. | Human 5-HT4 isoform E receptor expressed in rat C6 cells, radio-immunoassay.[1] |

| Efficacy (Intrinsic Activity) | ~0.28 | The maximal response produced by ML10302 relative to the maximal response produced by the full agonist serotonin (5-HT), which is defined as 1.0. | cAMP signaling assay in SH-SY5Y cell membranes.[3] |

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like ML10302 initiates downstream signaling through two primary pathways: a canonical G-protein dependent pathway and a non-canonical G-protein independent pathway.

Gs-Protein Coupled Pathway

The primary signaling mechanism for the 5-HT4 receptor is through its coupling to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

G-Protein Independent Src Kinase Pathway

Recent studies have revealed that the 5-HT4 receptor can also signal independently of G-proteins. This alternative pathway involves the direct activation of the Src tyrosine kinase, which can then lead to the activation of the extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in neuronal plasticity and memory processes.

Detailed Experimental Protocols

The characterization of ML10302 as a 5-HT4 receptor partial agonist involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of ML10302 for the 5-HT4 receptor. It involves a competition experiment between unlabeled ML10302 and a radiolabeled antagonist, typically [3H]-GR113808.[4][5]

Materials:

-

Cell membranes expressing the human 5-HT4 receptor

-

[3H]-GR113808 (radiolabeled antagonist)

-

ML10302 (unlabeled test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer

-

50 µL of various concentrations of ML10302 (e.g., 10 pM to 10 µM) or vehicle for total binding, or a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808) for non-specific binding.

-

50 µL of [3H]-GR113808 at a fixed concentration (typically near its Kd value, e.g., 0.2 nM).[4]

-

100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ML10302 concentration.

-

Determine the IC50 value (the concentration of ML10302 that inhibits 50% of the specific binding of [3H]-GR113808) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of ML10302 to stimulate the production of intracellular cAMP, thereby determining its potency (EC50) and efficacy (Emax) as a partial agonist.

Materials:

-

Cells stably expressing the human 5-HT4 receptor (e.g., CHO or C6 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)

-

ML10302 (test compound)

-

Serotonin (5-HT) (full agonist control)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

-

384- or 96-well plates

Procedure:

-

Cell Culture and Plating: Culture the cells expressing the 5-HT4 receptor under appropriate conditions. Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of ML10302 and serotonin in stimulation buffer. The stimulation buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent the degradation of cAMP.[6]

-

Cell Stimulation:

-

Remove the cell culture medium from the wells.

-

Add the different concentrations of ML10302 or serotonin to the respective wells in triplicate. Include a vehicle control (buffer only).

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Perform the cAMP detection steps as per the manufacturer's instructions. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely or directly proportional to the amount of cAMP present.

-

-

Signal Measurement: Read the plate using a plate reader at the appropriate wavelength for the assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Convert the raw signal data to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for both ML10302 and serotonin.

-

Calculate the intrinsic activity of ML10302 by expressing its Emax as a fraction of the Emax of serotonin.

-

Logical Framework of Partial Agonism

A partial agonist like ML10302 has a dual action at the receptor. In the absence of a full agonist, it acts as an agonist, producing a submaximal response. In the presence of a full agonist, it acts as an antagonist, competing with the full agonist for receptor binding and thereby reducing the overall maximal response.

Conclusion

ML10302 is a well-characterized partial agonist of the 5-HT4 receptor with high affinity and moderate efficacy. Its ability to elicit a controlled activation of the receptor makes it a valuable pharmacological tool for studying 5-HT4 receptor function and a potential lead compound for the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this whitepaper are intended to facilitate further research into ML10302 and the broader field of 5-HT4 receptor pharmacology. The quantitative data presented in a structured format allows for easy comparison and integration into drug discovery and development pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multivalent ligands for the serotonin 5-HT4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of ML 10302

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Potent 5-HT₄ Partial Agonist

This technical guide provides a comprehensive overview of ML10302, a potent and selective serotonin 4 (5-HT₄) receptor partial agonist. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, pharmacological properties, and the experimental methodologies used for its evaluation.

Chemical Structure and Physicochemical Properties

ML10302, with the chemical name 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a synthetic organic compound. Its structure is characterized by a substituted benzoic acid ester linked to a piperidine moiety.

| Identifier | Value |

| IUPAC Name | 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate |

| Molecular Formula | C₁₅H₂₁ClN₂O₃ |

| Molecular Weight | 312.79 g/mol |

| CAS Number | 148868-55-7 |

| ChEMBL ID | CHEMBL286136 |

| PubChem CID | 5311299 |

| SMILES | COC1=CC(=C(C=C1N)Cl)C(=O)OCCN2CCCCC2 |

Pharmacological Properties and Quantitative Data

ML10302 is a high-affinity partial agonist of the 5-HT₄ receptor. Its biological activity has been characterized in several studies, demonstrating its potency and selectivity.

| Parameter | Value | Species/Assay Condition | Reference |

| EC₅₀ | 4 nM | 5-HT₄ receptor activation | [1] |

| Kᵢ (5-HT₄) | 1.07 nM | Radioligand binding assay | [2] |

| Kᵢ (5-HT₃) | 730 nM | Radioligand binding assay | [1] |

| Selectivity | >680-fold | (Kᵢ 5-HT₃ / Kᵢ 5-HT₄) | [1] |

Mechanism of Action and Signaling Pathway

As a 5-HT₄ receptor agonist, ML10302 stimulates Gs alpha subunit (Gαs)-coupled signaling pathways. Activation of the 5-HT₄ receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets.

One of the significant downstream effects of ML10302-mediated 5-HT₄ receptor activation is the enhancement of the non-amyloidogenic processing of the amyloid precursor protein (APP). This occurs through the activation of α-secretase, which cleaves APP to produce the soluble fragment sAPPα. Increased levels of sAPPα are associated with neuroprotective and memory-enhancing effects, making ML10302 a compound of interest in Alzheimer's disease research.[1]

In the gastrointestinal tract, ML10302 has been shown to stimulate gut motility. This prokinetic effect is primarily mediated through the activation of cholinergic pathways.[2] In the colon, there is also evidence for the involvement of tachykininergic pathways.[2]

References

An In-depth Technical Guide to ML 10302 (CAS Number: 186826-17-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML 10302, a potent and selective serotonin 5-HT₄ receptor partial agonist. The information is compiled from publicly available data and is intended to support research and development activities.

Chemical and Physical Properties

This compound, with the CAS number 186826-17-5, is chemically defined as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186826-17-5 | [1][2][3][4] |

| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride | [1] |

| Synonyms | ML-10302 | [5] |

| Molecular Formula | C₁₅H₂₁ClN₂O₃·HCl | [1][2] |

| Molecular Weight | 349.25 g/mol | [1][3] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol | |

| Storage | Desiccate at room temperature | [1] |

Biological Activity and Mechanism of Action

This compound is a potent partial agonist of the serotonin 5-HT₄ receptor.[1] The 5-HT₄ receptor is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is involved in various physiological processes, including neurotransmitter release.[6]

The compound demonstrates high selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor, with a selectivity of over 680-fold.[1] This specificity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Quantitative Biological Data

| Parameter | Value | Species/System | Reference |

| EC₅₀ | 4 nM | 5-HT₄ Receptor | [1][7] |

| Kᵢ (5-HT₄) | 1.07 nM | 5-HT₄ Receptor | [1][8] |

| Kᵢ (5-HT₃) | 730 nM | 5-HT₃ Receptor | [1] |

Key Research Findings and Experimental Applications

This compound has been investigated in several preclinical models, highlighting its potential in neuroscience and gastrointestinal research.

Alzheimer's Disease Research

In an animal model of Alzheimer's disease, this compound has been shown to increase the levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex.[1] The processing of amyloid precursor protein (APP) is a key area of Alzheimer's research, and compounds that promote the non-amyloidogenic pathway (leading to sAPPα) are of significant interest.

Gastrointestinal Motility

This compound exhibits progastrokinetic effects in vivo.[1] Research by Ponti et al. (2001) demonstrated that this compound stimulates intestinal motor activity in canine models, suggesting a role for 5-HT₄ receptor agonists in modulating gut motility.[1] The study also indicated a differential involvement of tachykininergic pathways in the small bowel and colon.[1][9]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and building upon existing research. While the full protocols require access to the cited publications, the following outlines the key experimental approaches used in the characterization of this compound.

Reference for Detailed Protocols:

-

Yang et al. (1997) J.Med.Chem. 40 608: Describes the synthesis and initial pharmacological characterization of new esters of 4-amino-5-chloro-2-methoxybenzoic acid as 5-HT₄ receptor agonists and antagonists.[1]

-

Cachard-Chastel et al. (2007) Br.J.Pharmacol. 150 883: Details the in vivo experiments demonstrating the effect of 5-HT₄ receptor agonists, including this compound, on sAPPα levels in the cortex and hippocampus of mice.[1]

-

Ponti et al. (2001) Neurogastroenterol.Mot. 13 543: Outlines the in vivo studies on the intestinal motor stimulation by this compound in a canine model.[1]

Visualized Signaling Pathway and Experimental Workflow

To further elucidate the mechanism and experimental application of this compound, the following diagrams are provided.

References

- 1. This compound hydrochloride | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound hydrochloride Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. genecards.org [genecards.org]

- 7. This compound (PD014947, RVFIAQAAZUEPPE-UHFFFAOYSA-N) [probes-drugs.org]

- 8. This compound hydrochloride (TMO-T22992-500mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 9. This compound ≥98%, solid | 148868-55-7 [sigmaaldrich.com]

ML 10302: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 10302 is a potent and selective 5-HT₄ partial agonist that emerged from early research programs focused on developing novel prokinetic agents. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its pharmacological data, detailed experimental protocols from key studies, and visualizations of its signaling pathway and experimental workflows. While the compound was commercially available for research purposes, it has since been withdrawn. This guide serves as a consolidated resource for researchers interested in the historical development and scientific foundation of this compound.

Discovery and Initial Characterization

This compound, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, was first described in a 1997 publication by Yang et al.. The study focused on the synthesis and evaluation of new esters of 4-amino-5-chloro-2-methoxybenzoic acid as potential 5-HT₄ receptor agonists and antagonists. The primary goal was to identify compounds with high affinity and selectivity for the 5-HT₄ receptor, which was known to play a role in gastrointestinal motility.

Pharmacological Profile

This compound is characterized as a potent 5-HT₄ partial agonist. The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| EC₅₀ | 4 nM | Guinea pig colon | Yang et al., 1997 |

| Kᵢ (5-HT₄) | 1.07 nM | Rat brain | Yang et al., 1997 |

| Kᵢ (5-HT₃) | 730 nM | Rat brain | Yang et al., 1997 |

| Selectivity | >680-fold for 5-HT₄ over 5-HT₃ | - | Tocris Bioscience |

Mechanism of Action

As a 5-HT₄ receptor partial agonist, this compound binds to and activates serotonin receptor type 4. This G-protein coupled receptor is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate the prokinetic effects of this compound in the gastrointestinal tract and its effects on amyloid precursor protein (APP) processing in the central nervous system.

In-vitro Characterization of ML10302: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML10302 is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] This document provides a comprehensive overview of the in-vitro pharmacological properties of ML10302, summarizing key binding and functional data. It also outlines generalized experimental protocols for the characterization of this compound and visualizes its signaling pathway and experimental workflows. ML10302 has demonstrated prokinetic effects in the gastrointestinal tract and has been investigated for its potential role in modulating the processing of amyloid precursor protein (APP), suggesting its therapeutic potential in gastrointestinal disorders and Alzheimer's disease.[1][2]

Data Presentation

The following tables summarize the quantitative data for ML10302's interaction with serotonin receptors.

Table 1: Receptor Binding Affinity of ML10302

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| 5-HT4 | [3H]GR113808 | Rat Striatum Homogenate | 1.07 | [2] |

| 5-HT3 | - | - | 730 | [1] |

Table 2: Functional Activity of ML10302

| Assay | Tissue/System | Parameter | Value (nM) | Reference |

| 5-HT4 Receptor Agonism | - | EC50 | 4 | [1] |

Signaling Pathway

ML10302 acts as a partial agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These effectors, in turn, can modulate various cellular functions, including the regulation of gene expression and protein secretion. One of the significant downstream effects of 5-HT4 receptor activation is the enhanced processing of the amyloid precursor protein (APP) through the non-amyloidogenic pathway, leading to an increase in the secretion of the soluble and neuroprotective sAPPα fragment.

Caption: Signaling pathway of ML10302 via the 5-HT4 receptor.

Experimental Protocols

The following are generalized protocols for the key in-vitro experiments used to characterize ML10302, based on standard methodologies in the field.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of ML10302 for the 5-HT4 receptor.

1. Membrane Preparation:

-

Rat striatum tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand [3H]GR113808 and varying concentrations of the unlabeled competitor, ML10302.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT4 ligand (e.g., serotonin).

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 value (concentration of ML10302 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

References

ML10302: A Technical Guide to its Serotonin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Selectivity Profile of ML10302

The known binding affinities (Ki) and functional potencies (EC50) of ML10302 for human serotonin receptors are summarized below. It is a potent 5-HT4 receptor partial agonist with a Ki of 1.07 nM and an EC50 of 4 nM[1]. A significant finding is its greater than 680-fold selectivity for the 5-HT4 receptor over the 5-HT3 receptor[1]. Data for other serotonin receptor subtypes are not currently available in the cited literature.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Functional Assay Type |

| 5-HT4 | 1.07[1] | 4[1] | cAMP accumulation |

| 5-HT3 | 730[1] | Data not available | --- |

| 5-HT1A | Data not available | Data not available | --- |

| 5-HT1B | Data not available | Data not available | --- |

| 5-HT2A | Data not available | Data not available | --- |

| 5-HT2B | Data not available | Data not available | --- |

| 5-HT2C | Data not available | Data not available | --- |

| 5-HT5A | Data not available | Data not available | --- |

| 5-HT6 | Data not available | Data not available | --- |

| 5-HT7 | Data not available | Data not available | --- |

Experimental Protocols

To determine the complete selectivity profile of ML10302, standardized in vitro pharmacological assays are required. Below are detailed methodologies for radioligand binding and functional assays that can be adapted to test ML10302 against a panel of serotonin receptor subtypes.

Radioligand Binding Competition Assay

This protocol is designed to determine the binding affinity (Ki) of ML10302 for various serotonin receptor subtypes by measuring its ability to displace a known radioligand.

Objective: To determine the inhibition constant (Ki) of ML10302 for a panel of human serotonin receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest.

-

A suitable radioligand for each receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-GR113808 for 5-HT4).

-

ML10302 stock solution of known concentration.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Non-specific binding control: A high concentration of a known, non-radioactive ligand for the target receptor.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Assay Buffer.

-

ML10302 at various concentrations (typically a 10-point dilution series).

-

Radioligand at a final concentration near its Kd value.

-

For total binding wells, add vehicle instead of ML10302.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ML10302 concentration.

-

Determine the IC50 value (the concentration of ML10302 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation (for Gs- and Gi-coupled receptors)

This protocol measures the functional activity of ML10302 at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1, 5-HT5) serotonin receptors by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of ML10302 as an agonist or antagonist at Gs- and Gi-coupled serotonin receptors.

Materials:

-

Whole cells stably expressing the human serotonin receptor subtype of interest.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (for Gi-coupled receptor assays).

-

ML10302 stock solution of known concentration.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well cell culture plates.

Procedure:

-

Cell Plating: Seed cells into microplates at a predetermined density and allow them to adhere overnight.

-

Agonist Mode (for Gs-coupled receptors):

-

Aspirate the culture medium and replace it with Stimulation Buffer containing a PDE inhibitor.

-

Add ML10302 at various concentrations.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode (for Gs-coupled receptors):

-

Pre-incubate the cells with various concentrations of ML10302 in Stimulation Buffer with a PDE inhibitor.

-

Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time at 37°C.

-

-

Agonist/Antagonist Mode (for Gi-coupled receptors):

-

Incubate cells with various concentrations of ML10302 in the presence of a PDE inhibitor and a fixed concentration of forskolin (to stimulate cAMP production). A decrease in forskolin-stimulated cAMP indicates agonist activity.

-

-

cAMP Quantification: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist: Plot the cAMP concentration against the logarithm of the ML10302 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

-

Antagonist: Plot the inhibition of the agonist response against the logarithm of the ML10302 concentration to determine the IC50.

-

Visualizations

5-HT4 Receptor Signaling Pathway

Caption: 5-HT4 Receptor Signaling Pathway Activated by ML10302.

Experimental Workflow for Receptor Selectivity Profiling

Caption: Workflow for Determining the Serotonin Receptor Selectivity Profile of ML10302.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ML10302

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on ML10302. Comprehensive pharmacokinetic data and detailed experimental protocols are limited due to the unavailability of full-text research articles. The information presented herein is intended for research and informational purposes only.

Introduction

ML10302 is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). It has demonstrated significant pro-gastrokinetic effects and potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. This guide provides a summary of the known pharmacodynamic properties of ML10302, outlines putative experimental methodologies based on standard practices, and presents a conceptual framework for its mechanism of action.

Pharmacodynamics

ML10302 exerts its effects primarily through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors. This activation initiates a signaling cascade that leads to various physiological responses.

Receptor Binding and Potency

Quantitative analysis has established ML10302 as a high-affinity ligand for the 5-HT4 receptor.

| Parameter | Value | Species/System | Reference |

| Ki | 1.07 nM | Rat Striatum | (Yang et al., 1997) |

| EC50 | 4 nM | Not Specified | Not Specified |

| Selectivity | >680-fold over 5-HT3 receptors | Not Specified | Not Specified |

Gastrointestinal Effects

ML10302 has been shown to be a potent prokinetic agent, stimulating motility in both the small bowel and the colon. Its mechanism involves the activation of cholinergic pathways. In the colon, tachykininergic pathways also play a significant role in mediating its motor effects.

Neurological Effects

In animal models of Alzheimer's disease, ML10302 has been observed to increase the levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex and hippocampus. This suggests a potential role in the non-amyloidogenic processing of amyloid precursor protein, a key area of research in Alzheimer's disease therapeutics.

Signaling Pathway

The activation of 5-HT4 receptors by ML10302 is believed to initiate a canonical Gs-protein signaling cascade. The following diagram illustrates this proposed pathway.

An In-depth Technical Guide to ML 10302 Hydrochloride Salt: Properties, Solubility, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 10302 hydrochloride is a potent and selective partial agonist of the serotonin 5-HT4 receptor, a key target in both the central and peripheral nervous systems. This document provides a comprehensive overview of the known physicochemical properties, solubility characteristics, and the well-established signaling pathways associated with this compound hydrochloride. Detailed experimental methodologies applicable to the study of this compound and other 5-HT4 receptor agonists are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of neurodegenerative disorders and gastrointestinal motility.

Core Properties of this compound Hydrochloride Salt

This compound hydrochloride is the salt form of the parent compound this compound, a derivative of 4-amino-5-chloro-2-methoxybenzoic acid. The hydrochloride salt is favored for its improved handling and formulation properties, a common practice for amine-containing pharmaceutical compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride | [1] |

| CAS Number | 186826-17-5 | [2] |

| Molecular Formula | C₁₅H₂₂Cl₂N₂O₃ | [2] |

| Molecular Weight | 349.25 g/mol | [2] |

| Purity | ≥99% (HPLC) | [1] |

| Appearance | Solid | [3] |

Solubility Profile

While specific quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively documented in publicly available literature, general principles of hydrochloride salt solubility can be applied.

General Solubility of Hydrochloride Salts

Converting organic bases, such as amines, into their hydrochloride salts is a standard pharmaceutical strategy to enhance aqueous solubility.[4] This increased solubility in water is advantageous for substances intended for medicinal use, as it can facilitate dissolution in the gastrointestinal tract and lead to more rapid absorption into the bloodstream.[4] The solubility of hydrochloride salts is, however, influenced by several factors, including pH and the presence of other ions.

The pH of the solution plays a critical role. In acidic environments, the equilibrium favors the protonated, more soluble form of the amine. As the pH increases towards the pKa of the parent amine, the equilibrium shifts towards the unprotonated, often less soluble, free base form. Furthermore, the "common ion effect" can decrease the solubility of a hydrochloride salt in solutions that already contain a significant concentration of chloride ions.[5]

For practical laboratory use, hydrochloride salts of organic compounds are often soluble in polar protic solvents like water and ethanol, and may show solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). However, they typically exhibit poor solubility in non-polar organic solvents.

Recommended Solvents for this compound Hydrochloride

Based on general chemical principles and information available for similar compounds, the following solvents are recommended for initial solubility testing with this compound hydrochloride:

-

Aqueous Buffers: Solubility is expected to be highest at acidic pH.

-

Ethanol: Many hydrochloride salts of organic amines are soluble in ethanol.

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for a specific experimental need.

Biological Activity and Signaling Pathways

This compound is characterized as a potent and selective 5-HT4 receptor partial agonist.[1] Its biological effects are mediated through the activation of this receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily.

Receptor Binding Profile

The binding affinity of this compound for the 5-HT4 receptor is in the nanomolar range, demonstrating its high potency. Importantly, it exhibits significant selectivity over other serotonin receptor subtypes, such as the 5-HT3 receptor.

| Receptor | Binding Affinity (Ki) |

| 5-HT4 | 1.07 nM |

| 5-HT3 | 730 nM (>680-fold selectivity) |

Data sourced from Tocris Bioscience.[1]

5-HT4 Receptor Signaling Cascade

Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][6] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA).

In addition to this canonical G-protein dependent pathway, the 5-HT4 receptor can also signal through a G-protein independent mechanism involving the activation of the Src tyrosine kinase.[1] Both the cAMP/PKA and the Src-mediated pathways can converge on the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling module involved in the regulation of numerous cellular processes, including gene expression and synaptic plasticity.[1] The activation of ERK can lead to the phosphorylation and activation of transcription factors such as the cAMP response element-binding protein (CREB).

References

- 1. Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 6. In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML10302 in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. One therapeutic strategy is to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), which is cleaved by α-secretase to produce the neuroprotective soluble APPα (sAPPα). ML10302 is a potent and selective partial agonist for the serotonin 5-HT4 receptor.[1] Preclinical studies have demonstrated that activation of the 5-HT4 receptor can increase the production of sAPPα, suggesting a potential disease-modifying role for 5-HT4 agonists like ML10302 in the context of Alzheimer's disease.[1]

These application notes provide detailed protocols for utilizing ML10302 in preclinical Alzheimer's disease mouse models to investigate its effects on APP processing and cognitive function.

Mechanism of Action

ML10302 exerts its therapeutic potential in Alzheimer's disease models primarily through the activation of the 5-HT4 receptor, which is coupled to a Gs-protein signaling pathway. This activation initiates a cascade that is thought to enhance the activity of α-secretase, the enzyme responsible for the non-amyloidogenic cleavage of APP. By promoting α-secretase activity, ML10302 shifts APP processing towards the production of the neuroprotective sAPPα fragment, thereby reducing the generation of the amyloidogenic Aβ peptide.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative preclinical study investigating the effect of ML10302 on sAPPα levels in the brains of C57BL/6j mice.

| Treatment Group | Dose (mg/kg, s.c.) | Brain Region | % Increase in sAPPα (vs. Vehicle) | Reference |

| ML10302 | 20 | Cortex | ~40% | [2] |

| ML10302 | 20 | Hippocampus | Not significant | [2] |

Experimental Protocols

Protocol 1: In Vivo Administration of ML10302

This protocol describes the preparation and subcutaneous administration of ML10302 to mice.

Materials:

-

ML10302 hydrochloride (Tocris Bioscience or equivalent)

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Insulin syringes (28-30 gauge)

-

Animal balance

Procedure:

-

Preparation of ML10302 Solution:

-

Calculate the required amount of ML10302 based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals.

-

Dissolve ML10302 hydrochloride in sterile 0.9% saline to the desired final concentration (e.g., 2 mg/mL for a 10 µL/g body weight injection volume).

-

Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of use.

-

-

Animal Dosing:

-

Weigh each mouse accurately immediately before dosing.

-

Calculate the injection volume for each mouse based on its body weight.

-

Draw the calculated volume of ML10302 solution into an insulin syringe.

-

Gently restrain the mouse and lift the skin on the back, between the shoulder blades, to form a tent.

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Inject the solution subcutaneously and then gently withdraw the needle.

-

Return the mouse to its home cage and monitor for any adverse reactions.

-

Protocol 2: Quantification of sAPPα by Western Blot

This protocol details the extraction of brain tissue and subsequent quantification of sAPPα levels by Western blotting.

Materials:

-

Mouse brain tissue (cortex and hippocampus)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-sAPPα antibody (e.g., clone 2B3)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Brain Tissue Homogenization:

-

Dissect the cortex and hippocampus on ice and snap-freeze in liquid nitrogen.

-

Homogenize the tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration with RIPA buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sAPPα antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Protocol 3: Cognitive Assessment using the Morris Water Maze (MWM)

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.

Materials:

-

Circular pool (120-150 cm in diameter)

-

Opaque water (using non-toxic white paint or milk powder)

-

Submerged escape platform

-

Visual cues around the room

-

Video tracking system

Procedure:

-

Acquisition Phase (5-7 days):

-

Four trials per day per mouse.

-

Place the mouse into the pool facing the wall from one of four starting positions.

-

Allow the mouse to swim and find the hidden platform (maximum trial duration of 60-90 seconds).

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.

-

The inter-trial interval should be 30-60 minutes.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.

-

Protocol 4: Cognitive Assessment using the Y-Maze

The Y-maze is used to assess spatial working memory through the spontaneous alternation task.

Materials:

-

Y-shaped maze with three identical arms.

-

Video tracking system (optional, but recommended).

Procedure:

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

Conclusion

ML10302 represents a promising therapeutic agent for Alzheimer's disease by targeting the non-amyloidogenic APP processing pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of ML10302 and other 5-HT4 receptor agonists in relevant preclinical models. Consistent application of these detailed methodologies will aid in the generation of robust and reproducible data, contributing to the development of novel treatments for Alzheimer's disease.

References

Application Notes and Protocols for ML 10302 in In-Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML 10302 is a potent and selective partial agonist for the serotonin 5-HT₄ receptor, with an EC₅₀ of 4 nM and over 680-fold selectivity over the 5-HT₃ receptor.[1] It has demonstrated potential therapeutic applications in preclinical studies, notably in models of Alzheimer's disease and gastrointestinal motility disorders. These application notes provide detailed protocols for in-vivo rodent studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its effects by activating 5-HT₄ receptors, which are G-protein coupled receptors positively linked to adenylyl cyclase. This activation initiates a signaling cascade that has shown to be beneficial in two key areas:

-

Alzheimer's Disease: Activation of 5-HT₄ receptors by agonists like this compound stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[2] This leads to an increase in the secretion of the soluble alpha-fragment of APP (sAPPα), a neuroprotective protein with memory-enhancing properties.[1][2]

-

Gastrointestinal Motility: In the gastrointestinal tract, 5-HT₄ receptor agonists enhance acetylcholine release from myenteric neurons, which in turn promotes peristaltic reflexes and increases motility. This makes this compound a candidate for treating disorders characterized by delayed gastrointestinal transit.

Signaling Pathway of 5-HT₄ Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the 5-HT₄ receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from in-vivo rodent studies.

Table 1: this compound In-Vivo Efficacy in Alzheimer's Disease Model

| Parameter | Animal Model | Dose | Route of Administration | Observation | Reference |

| sAPPα Levels | C57BL/6j mice | 5 or 10 mg/kg | Subcutaneous (s.c.) | Significant increase in hippocampus and cortex | [2] |

Table 2: General Dosing Information for 5-HT₄ Agonists in Rodent Studies

| Compound | Animal Model | Dose Range | Route of Administration | Application | Reference |

| Prucalopride | C57BL/6j mice | 5 or 10 mg/kg | Subcutaneous (s.c.) | Alzheimer's Disease Model | [2] |

| Mosapride Citrate | Rats | Not Specified | Oral | Gastrointestinal Motility |

Experimental Protocols

Protocol 1: Evaluation of this compound on sAPPα Levels in a Mouse Model of Alzheimer's Disease

This protocol is based on a study that demonstrated the effect of 5-HT₄ receptor agonists on APP processing in vivo.[2]

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6j (or a relevant transgenic Alzheimer's disease model, e.g., APP/PS1)

-

Age: 8 weeks old

-

Sex: Male

2. Materials:

-

This compound hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles for subcutaneous injection

-

Anesthesia (e.g., isoflurane)

-

Dissection tools

-

Liquid nitrogen

-

Protein extraction buffers and protease inhibitors

-

Western blot apparatus and reagents

-

Antibodies: Anti-sAPPα, Anti-APP, and appropriate secondary antibodies

3. Experimental Workflow:

4. Detailed Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum) for at least one week before the experiment.

-

Grouping: Randomly divide the animals into treatment groups (n=6-8 per group):

-

Vehicle control (sterile saline)

-

This compound (5 mg/kg)

-

This compound (10 mg/kg)

-

-

Dosing: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. Administer the assigned treatment via subcutaneous injection.

-

Time Course and Euthanasia: At specified time points post-injection (e.g., 30, 60, 120, and 240 minutes), euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Tissue Collection: Immediately dissect the hippocampus and cortex on ice. Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

Protein Extraction: Homogenize the frozen brain tissue in appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against sAPPα and total APP.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize sAPPα levels to total APP levels. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Protocol 2: Evaluation of this compound on Gastrointestinal Motility in Rats

This protocol is a composite based on standard methods for assessing gastrointestinal transit in rodents.

1. Animal Model:

-

Species: Rat

-

Strain: Wistar or Sprague-Dawley

-

Weight: 200-250 g

-

Sex: Male

2. Materials:

-

This compound hydrochloride

-

Vehicle (e.g., water or 0.5% carboxymethylcellulose)

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

-

Oral gavage needles

-

Dissection tools

-

Ruler

3. Experimental Workflow:

4. Detailed Procedure:

-

Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into treatment groups (n=6-8 per group). Dose levels for this compound should be determined from pilot studies.

-

Vehicle control

-

This compound (low dose)

-

This compound (high dose)

-

-

Dosing: Administer this compound or the vehicle by oral gavage.

-

Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (e.g., 1.5 mL per rat) via oral gavage.

-

Transit Time and Euthanasia: 20-30 minutes after the charcoal meal administration, euthanize the rats using an approved method.

-

Measurement:

-

Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Lay the intestine flat on a clean surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

-

-

Data Analysis:

-

Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100

-

Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test) to compare the treatment groups to the vehicle control.

-

Safety and Toxicology Considerations

For any new compound, it is essential to conduct safety and toxicology studies. A general approach for an initial assessment in rodents would involve:

-

Acute Toxicity Study: A single-dose escalation study to determine the maximum tolerated dose (MTD).

-

Repeated-Dose Toxicity Study: Administration of the compound for a longer duration (e.g., 14 or 28 days) to assess for any cumulative toxicity.

-

Parameters to Monitor: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

These protocols provide a framework for the in-vivo evaluation of this compound in rodent models. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes and Protocols for ML10302 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML10302 is a potent and selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor, with a reported EC50 of 4 nM.[1] Predominantly utilized in in vivo studies to investigate its pro-gastrokinetic effects and potential therapeutic applications in conditions like Alzheimer's disease, its use in in vitro cell culture experiments is less documented.[1] These application notes provide a comprehensive guide for researchers interested in utilizing ML10302 for in vitro studies, covering recommended dosage, experimental protocols, and an overview of its signaling pathways.

Product Information

| Property | Value |

| Chemical Name | 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate |

| Molecular Formula | C15H21ClN2O3 |

| Molecular Weight | 312.79 g/mol [2] |

| CAS Number | 148868-55-7[2] |

| Purity | ≥99% (as hydrochloride salt, verify with supplier) |

| Appearance | White to off-white solid |

Recommended Dosage for Cell Culture

The optimal concentration of ML10302 for cell culture experiments is cell-type dependent and should be determined empirically. Based on the potency of ML10302 and data from similar 5-HT4 agonists, a starting concentration range of 1 nM to 10 µM is recommended.

| Concentration Range | Rationale |

| 1 nM - 100 nM | This range is around the reported EC50 (4 nM) and is suitable for initial experiments to observe high-affinity effects, such as cAMP production. |

| 100 nM - 1 µM | Intermediate range to establish a dose-response curve for various cellular effects. |

| 1 µM - 10 µM | Higher concentrations may be necessary to observe effects in cells with low receptor expression or for specific downstream signaling events. It is crucial to assess cytotoxicity at these concentrations. |

Signaling Pathways of ML10302

ML10302, as a 5-HT4 receptor agonist, is expected to activate downstream signaling pathways primarily through Gs protein coupling. However, evidence suggests the existence of non-canonical, G-protein independent signaling for the 5-HT4 receptor.

Canonical Gs-cAMP Pathway

Activation of the 5-HT4 receptor by ML10302 leads to the stimulation of adenylyl cyclase (AC) via the Gαs subunit. This results in the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

Non-Canonical Src-ERK Pathway

The 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. This activation can initiate a signaling cascade leading to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), which in turn can modulate transcription and other cellular processes.

Experimental Protocols

Preparation of ML10302 Stock Solution

Note: The solubility of ML10302 in common laboratory solvents has not been widely reported. It is recommended to perform a small-scale solubility test before preparing a large stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for similar small molecules.

Materials:

-

ML10302 powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of ML10302:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 312.79 g/mol * Volume (L)

-

For 1 mL of 10 mM stock: Mass = 10 * 312.79 * 0.001 = 3.128 mg

-

-

-

Dissolution:

-

Aseptically weigh the calculated amount of ML10302 and transfer it to a sterile, amber microcentrifuge tube.

-

Add the desired volume of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods.

-

Cell Culture and Treatment with ML10302

Recommended Cell Lines:

-

Cell lines endogenously expressing the 5-HT4 receptor (e.g., certain neuronal or gastrointestinal cell lines).

-

Recombinant cell lines overexpressing the human 5-HT4 receptor (e.g., HEK293-5HT4R, CHO-5HT4R).

General Protocol:

-

Cell Seeding:

-

Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. This density should be optimized for each cell line and experiment.

-

-

Treatment:

-

Thaw the ML10302 stock solution at room temperature.

-

Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Remove the old medium from the cells and replace it with the medium containing ML10302 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 15 minutes for short-term signaling studies, 24-72 hours for proliferation or gene expression assays).

-

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to determine the cytotoxic effects of ML10302.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

ML10302

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treatment: Treat cells with a range of ML10302 concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting

-

Poor solubility of ML10302: Try gentle warming or sonication. If solubility remains an issue, consider alternative solvents after performing small-scale tests for compatibility with your cell line.

-

High background in assays: Ensure the final DMSO concentration is consistent across all wells, including controls.

-

No cellular response: Confirm 5-HT4 receptor expression in your cell line using techniques like qPCR or Western blotting. The partial agonist nature of ML10302 may also result in a lower maximal response compared to a full agonist.

Conclusion

ML10302 is a valuable tool for investigating 5-HT4 receptor function in vitro. By carefully determining the optimal dosage and considering its signaling pathways, researchers can effectively utilize this compound in a variety of cell culture experiments. It is crucial to perform preliminary experiments to establish the optimal concentration range and to assess potential cytotoxicity for each specific cell line and experimental condition.

References

Application Notes and Protocols for the Administration of Investigational Drug ML10302 in Animal Studies